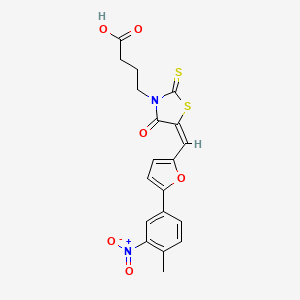

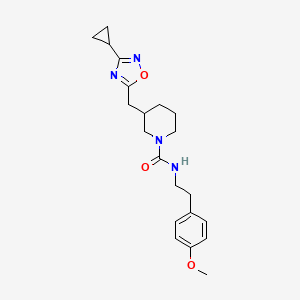

![molecular formula C14H16Cl2N2O2 B2375491 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride CAS No. 2109412-34-0](/img/structure/B2375491.png)

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

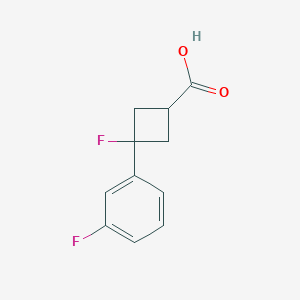

“2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 380432-30-4 . It is a white solid with a molecular weight of 242.28 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 242.28 .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used as an intermediate in the synthesis of various alkyl and aryl substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, with applications in material science and organic chemistry (Prabha & Prasad, 2012).

- It serves as a building block for synthesizing pyrano[4,3-b]quinoline-1-ones via metal-free synthesis, highlighting its significance in facilitating chemical reactions (Sharma et al., 2013).

Biological and Medicinal Research

- Some derivatives of this compound have shown potent cytotoxicity against various cancer cell lines, indicating its potential in cancer research and drug development (Deady et al., 2005).

- Research has also explored its role in DNA interaction studies, particularly its binding to calf thymus DNA, which is crucial for understanding its genetic implications (Naik et al., 2006).

Advanced Material Science

- In material science, it has been used in the synthesis of novel compounds with potential applications in nonlinear optical materials and electronic structure analysis (Halim & Ibrahim, 2017).

- The compound also finds application in the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, which is crucial for the synthesis of complex organic molecules (Plodek et al., 2012).

Pharmaceutical Chemistry

- Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating its importance in drug discovery (Murugesh et al., 2014).

Safety and Hazards

Future Directions

1,6-Naphthyridines, including “2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride”, have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Therefore, future research could focus on exploring these applications further and developing new synthetic methods for these compounds.

Mechanism of Action

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific context.

Mode of Action

Given the broad range of activities associated with 1,6-naphthyridines , it is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the range of pharmacological activities associated with 1,6-naphthyridines , it can be inferred that the compound likely interacts with multiple pathways, potentially including those involved in cell proliferation, immune response, and inflammation.

Result of Action

Given the range of pharmacological activities associated with 1,6-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell proliferation, immune response, and inflammation.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.2ClH/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12;;/h2-5H,6-8H2,1H3,(H,17,18);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRVYGOVKNIXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

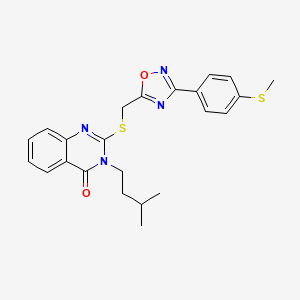

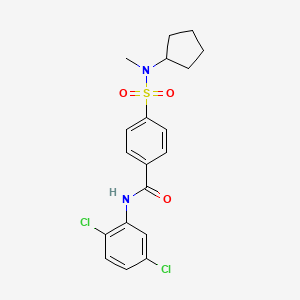

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)

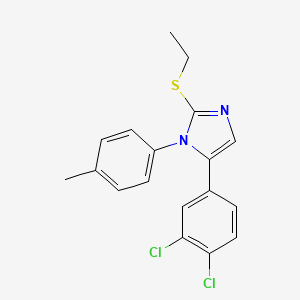

![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

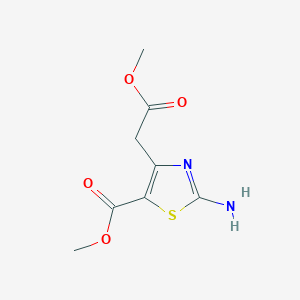

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

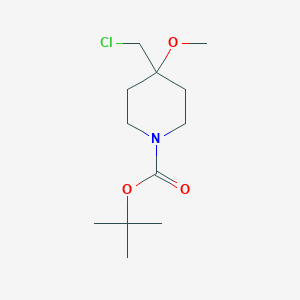

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

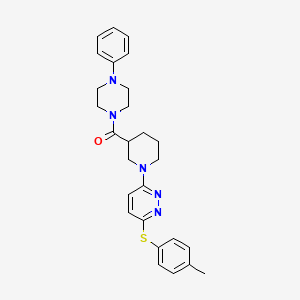

![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)